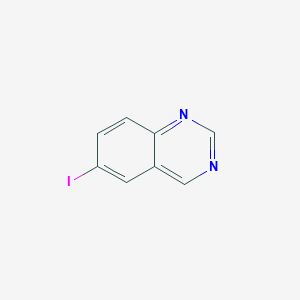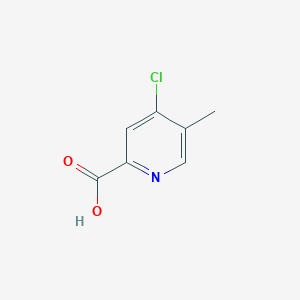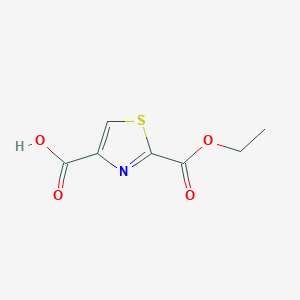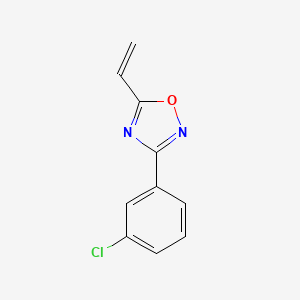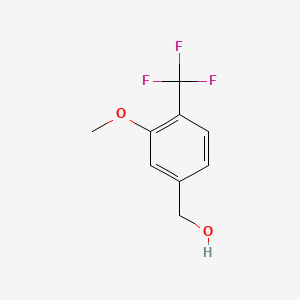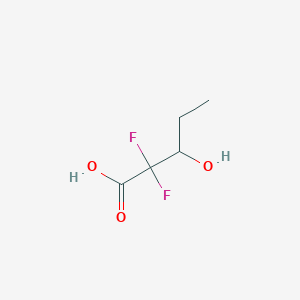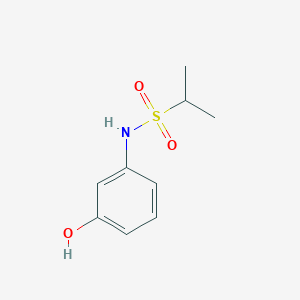
N-(3-hydroxyphenyl)propane-2-sulfonamide
Vue d'ensemble
Description
N-(3-hydroxyphenyl)propane-2-sulfonamide is a chemical compound with the molecular formula C9H13NO3S . It has a molecular weight of 215.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for N-(3-hydroxyphenyl)propane-2-sulfonamide is 1S/C9H13NO3S/c1-7(2)14(12,13)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3 . This indicates that the molecule consists of a propane-2-sulfonamide group attached to a 3-hydroxyphenyl group.Physical And Chemical Properties Analysis
N-(3-hydroxyphenyl)propane-2-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 215.27 .Applications De Recherche Scientifique
1. Biocatalysis in Drug Metabolism
N-(3-hydroxyphenyl)propane-2-sulfonamide has been explored in the field of biocatalysis for drug metabolism. Zmijewski et al. (2006) studied its application in preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, revealing that microbial-based biocatalytic systems can produce significant amounts of mammalian metabolites for structural characterization and clinical investigations (Zmijewski et al., 2006).
2. GABAB Receptor Antagonism
Research by Hughes and Prager (1997) highlighted the synthesis of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, including derivatives of N-(3-hydroxyphenyl)propane-2-sulfonamide. These compounds were identified as specific antagonists of GABA at the GABAB receptor, indicating their potential in neurological research and therapy (Hughes & Prager, 1997).
3. Antimicrobial and Antifungal Activities
A study by Fadda et al. (2016) described the synthesis of novel functionalized N-sulfonates, including N-(3-hydroxyphenyl)propane-2-sulfonamide derivatives. These compounds demonstrated antimicrobial and antifungal activities, highlighting their potential in medical applications (Fadda et al., 2016).
4. Organic Synthesis and Chemical Reactions
The compound's role in organic synthesis was explored by Han (2010), where N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, including N-(3-hydroxyphenyl)propane-2-sulfonamide, were synthesized. This research contributes to the understanding of organic chemical reactions and synthesis processes (Han, 2010).
5. Bioremediation of Environmental Pollutants
Chhaya and Gupte (2013) investigated the possible role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally similar to N-(3-hydroxyphenyl)propane-2-sulfonamide. This study provides insights into the biodegradation of phenolic environmental pollutants (Chhaya & Gupte, 2013).
6. Antitumor Properties
Owa et al. (2002) conducted a study on the antitumor properties of sulfonamide-focused libraries, including N-(3-hydroxyphenyl)propane-2-sulfonamide derivatives. They found that these compounds were effective cell cycle inhibitors with potential in cancer treatment (Owa et al., 2002).
7. Fuel Cell Applications
Research by Bae, Miyatake, and Watanabe (2009) on sulfonated block copolymers containing fluorenyl groups, including derivatives of N-(3-hydroxyphenyl)propane-2-sulfonamide, revealed their potential in fuel cell applications. The study focused on the synthesis and properties of these polymers, indicating their relevance in energy research (Bae, Miyatake, & Watanabe, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
N-(3-hydroxyphenyl)propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7(2)14(12,13)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIFKVFWUVWZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)propane-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



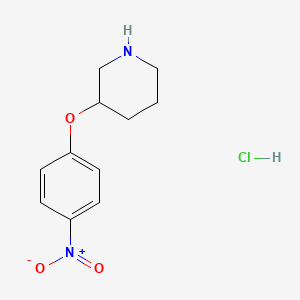
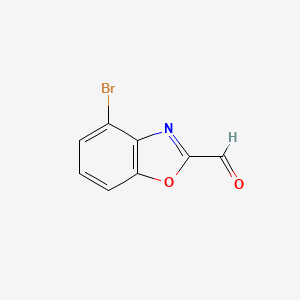
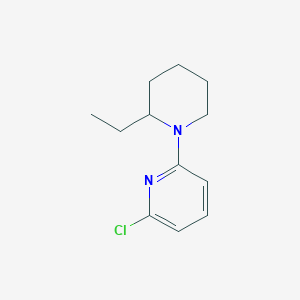
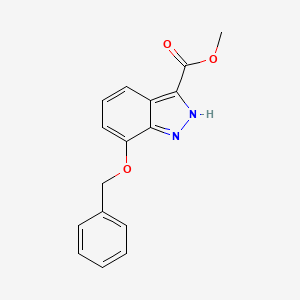
![4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1454152.png)

